mollicellin M
CAS No.: 1179374-66-3
Cat. No.: VC0535956
Molecular Formula: C21H17ClO7
Molecular Weight: 416.81
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179374-66-3 |
|---|---|
| Molecular Formula | C21H17ClO7 |
| Molecular Weight | 416.81 |
| IUPAC Name | 2H,7H-1-Benzopyrano(7,6-b)(1,4)benzodioxepin-11-carboxaldehyde, 9-chloro-3,4-dihydro-10-hydroxy-2,2,5,8-tetramethyl-4,7-dioxo- |
| Standard InChI | InChI=1S/C21H17ClO7/c1-8-15-19(10(7-23)17(25)16(8)22)27-13-5-12-14(9(2)18(13)28-20(15)26)11(24)6-21(3,4)29-12/h5,7,25H,6H2,1-4H3 |
| Standard InChI Key | LBLDXSZDCOFIAT-UHFFFAOYSA-N |
| SMILES | O=CC1=C(OC(C(OC2=O)=C3C)=CC4=C3C(CC(C)(C)O4)=O)C2=C(C)C(Cl)=C1O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition and Physical Properties
Mollicellin M is defined by its distinct molecular formula C₂₁H₁₇ClO₇ and a molecular weight of 416.8 g/mol . This complex organic compound features a chlorinated structure, which distinguishes it from several other members of the mollicellin family and may contribute to its specific biological activities. The presence of this chlorine atom is a key structural characteristic that sets mollicellin M apart from its non-chlorinated analogs .
Structural Features
The chemical architecture of mollicellin M can be described as a 3,4-dihydro-2H,7H-chromeno[7,6-b] benzodioxepine substituted by specific functional groups in precise positions. These include:
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A chloro group at position 9
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A hydroxy group at position 10
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Methyl groups at positions 2, 2, 5, and 8
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A formyl group at position 11
This complex arrangement of functional groups creates a unique heterotetracyclic framework characteristic of the depsidone class. The presence of multiple hydroxyl groups alongside the chlorine atom in its molecular structure confers distinct chemical properties and reactivity patterns to mollicellin M .
Chemical Identifiers and Structural Representation
For precise identification and structural representation, mollicellin M can be defined using several chemical notation systems:
SMILES notation: CC1=C2C(=O)CC(OC2=CC3=C1OC(=O)C4=C(C(=C(C(=C4O3)C=O)O)Cl)C)(C)C
Additional identifiers include:
These identifiers facilitate the precise cataloging of mollicellin M in chemical databases and literature, enabling researchers to access information about this compound across various platforms and research contexts.
Biological Source and Isolation
Fungal Origins
Mollicellin M is primarily isolated from the fungus Chaetomium brasiliense (also referred to as Ovatospora brasiliensis in some literature) . The Chaetomium genus represents an important source of bioactive secondary metabolites, with various species producing different profiles of natural products. The genus has been extensively studied for its capacity to biosynthesize diverse compounds with medicinal potential .
Isolation and Purification Techniques
While the search results don't provide explicit details on the isolation procedure specifically for mollicellin M, the general extraction and isolation procedures for depsidones from Chaetomium species can be inferred from related research. Typically, these compounds are isolated through a multi-step process involving:
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Cultivation of the fungal strain under controlled conditions
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Extraction of metabolites using organic solvents
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Fractionation through various chromatographic techniques
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Structure elucidation using spectroscopic methods such as NMR and mass spectrometry
The structural characterization of mollicellin M, like other depsidones, likely involved detailed analysis of 1D and 2D NMR spectra, high-resolution mass spectrometry (HR-ESI-MS), and comparison with related compounds to confirm its unique structural features .
Biological Activities
Antimalarial Properties
One of the most significant pharmacological activities of mollicellin M is its antimalarial effect. The compound has been reported to exhibit notable antimalarial properties, making it a potential candidate for further development in the context of malaria therapeutics . This activity is particularly relevant given the ongoing global challenge of malaria and the increasing resistance to existing antimalarial drugs, highlighting the importance of discovering novel compounds with antimalarial activity.
Related Compounds and Comparative Analysis
The Mollicellin Family
Mollicellin M is part of a larger family of related depsidones, including mollicellins A through R. These compounds share core structural features but differ in various substituents and functional groups, resulting in a spectrum of biological activities . The Chaetomium genus has been reported to produce approximately 14 depsidones (mollicellins A-N), with additional members (O-R) being discovered more recently .
Structural Comparisons
Comparing mollicellin M with other members of the family reveals important structure-activity relationships. The key distinguishing feature of mollicellin M is the presence of a chlorine atom in its structure, which is absent in compounds like mollicellin I. This structural difference may account for variations in biological activity between these related compounds .
The following table compares the structural features of mollicellin M with some closely related compounds:
| Compound | Molecular Formula | Key Structural Features | Notable Modifications |
|---|---|---|---|
| Mollicellin M | C₂₁H₁₇ClO₇ | Contains chlorine, multiple hydroxyl groups | Chlorinated at position 9 |
| Mollicellin A | C₂₁H₁₈O₇ | No chlorine, similar core structure | Different oxygenation pattern |
| Mollicellin I | C₂₀H₁₈O₇ | Lacks chlorine | Different carbon count, non-chlorinated |
| Mollicellin O | C₂₁H₁₉O₇ | Similar to mollicellin I with modifications | Ethoxylated at specific position |
Activity Comparisons
The biological activities of different mollicellins vary considerably, suggesting that relatively minor structural changes can significantly impact their pharmacological properties. For antibacterial activity, mollicellin H has shown the most potent effects against S. aureus strains, while mollicellins O and I displayed more moderate activity .
In terms of cytotoxicity, the following comparative data highlights the varying potencies within this family:
| Compound | IC₅₀ Against HepG2 (μg/mL) | IC₅₀ Against HeLa (μg/mL) |
|---|---|---|
| Mollicellin G | 19.64 | 13.97 |
| Mollicellin H | 6.83 | >50 |
| Mollicellin I | >50 | 21.35 |
These variations in biological activity across structurally related compounds underscore the importance of precise structure-activity relationship studies in understanding and optimizing the therapeutic potential of the mollicellin family, including mollicellin M .
Research Applications and Future Prospects
Current Research Focus
Current research on mollicellin M appears to be centered on characterizing its antimalarial and antineoplastic properties, with ongoing efforts to elucidate its mechanisms of action and structure-activity relationships . The unique chlorinated structure of mollicellin M makes it an interesting candidate for medicinal chemistry studies aimed at understanding how specific structural features contribute to biological activity.
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